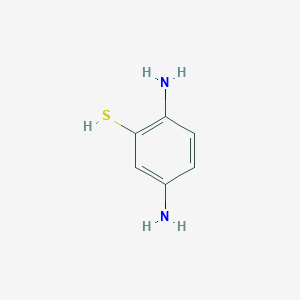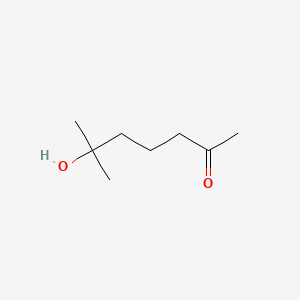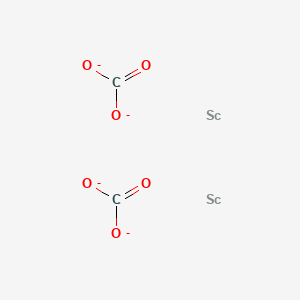
Scandium(III) carbonate
Descripción general
Descripción
Scandium(III) carbonate is a compound with the molecular formula C3O9Sc2 . It is a white, bulky precipitate and has an average mass of 269.939 Da .
Synthesis Analysis
Scandium(III) carbonate can be synthesized from scandium salts and a soluble carbonate . The behavior of scandium compounds in going from alkaline solutions to carbonate and hydrocarbonate solutions has been studied . Another method involves the recovery of scandium from bauxite residue (red mud) using a supported ionic liquid phase (SILP) .Chemical Reactions Analysis
Scandium(III) carbonate can participate in various chemical reactions. For instance, it can be used in the preparation of other scandium compounds . It can also be involved in reactions in alkaline carbonate and carbonate hydrocarbonate systems .Aplicaciones Científicas De Investigación
Scandium Oxide from Uranium ISR Solutions
Scandium(III) compounds, like scandium oxide, can be effectively prepared from uranium In-Situ Recovery (ISR) solutions. A technological scheme for scandium receiving out of uranium reverses ISR solutions was experimentally tested, demonstrating a new radiation cleaning technology based on the solubility of radioactive elements and scandium in carbonate solutions. This allows for obtaining scandium oxide with high purity and low specific activity levels (Kylyshkanov, Yaroshenko, & Khlebnikova, 2022).
Scandium in Alloying Behaviour
Scandium is used in investigations into the alloying behavior of various metals, including plutonium. Limited information on scandium's properties necessitated experiments to understand its metal properties better (Mardon, Nichols, Pearce, & Poole, 1961).
Aqueous Chemistry for Biological Applications
The aqueous chemistry of scandium(III) is gaining interest for biological applications, especially in nuclear medicine. Due to the lack of d or f electrons in scandium, spectroscopic techniques are utilized to characterize scandium coordination complexes, which is crucial for biological applications (Vaughn, Koller, & Boros, 2021).
Scandium(III) Separation in Hydrochloric Acid Solutions
Scandium(III) can be separated from Zirconium(IV) impurities in hydrochloric acid solutions by sorption with KRF-20t-60 cation exchangers. The study includes sorption kinetics and sorption under dynamic conditions, offering insights into scandium purification processes (Sokolova, 2001).
Scandium Recovery and Separation Technologies
Technologies like solvent extraction, ion exchange, and liquid membrane are used for scandium recovery and purification. This review compares these methods, highlighting their advantages and disadvantages in extracting and purifying scandium from various sources (Wang & Cheng, 2011).
Ion-Exchange Study of Scandium(III) Complexes
An ion-exchange study of scandium(III) chloride and nitrate complexes provides valuable information on scandium's complex formation. Using Scandium-46 and cation-exchange resin, the stability constants of these complexes were obtained, contributing to the understanding of scandium chemistry in various solutions (Sekine & Hasegawa, 1966).
Scandium(III) Recovery from Aqueous Solutions
The ionic liquid betainium bis(trifluoromethylsulfonyl)imide was used for extracting scandium from aqueous solutions. This research highlights the efficiency of ionic liquids in scandium recovery, especially from complex sources like bauxite residue, and the selective recovery of scandium(III) over other metals (Onghena & Binnemans, 2015).
Scandium(III)-Polyaminopolycarboxylate Complexes
Scandium isotopes are being explored for PET imaging and radiotherapy in nuclear medicine. The stability of Scandium(III) complexes with various ligands has been evaluated, contributing to the development of radiopharmaceuticals using scandium (Huclier-Markai et al., 2011).
Safety And Hazards
Scandium(III) carbonate is used as a laboratory chemical . It is recommended to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation . In case of contact, rinse immediately with plenty of water . It should be stored in a well-ventilated place and kept in a tightly closed container .
Propiedades
IUPAC Name |
scandium;dicarbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH2O3.2Sc/c2*2-1(3)4;;/h2*(H2,2,3,4);;/p-4 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYDEOGFQBCXNV-UHFFFAOYSA-J | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].[Sc].[Sc] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2O6Sc2-4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Scandium(III) carbonate | |
CAS RN |
51299-79-7 | |
| Record name | Discandium dicarbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051299797 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Discandium dicarbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.907 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






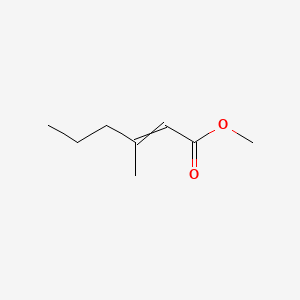


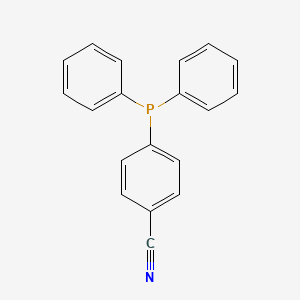
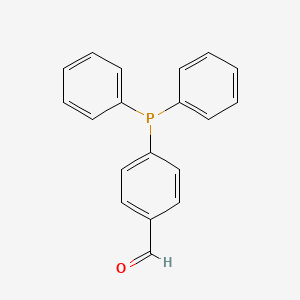
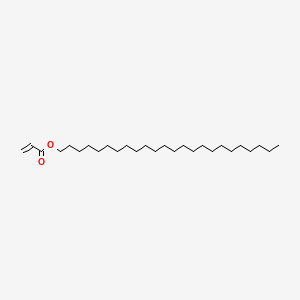

![4b,9b-Dihydroindeno[2,1-a]indene-5,10-dione](/img/structure/B3053076.png)

